molecular formula C25H18ClN3O6 B3972398 N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B3972398
M. Wt: 491.9 g/mol
InChI Key: LPCJGUIBOPREHC-YRNVUSSQSA-N
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Description

N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzofuran ring, a carboxamide group, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine in the presence of coupling agents like carbodiimides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, followed by a coupling reaction with the benzofuran derivative.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring specific catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing chromatography and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and nitrophenyl group make it particularly interesting for research in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O6/c1-34-22-14-17(27-24(30)11-7-15-6-9-18(26)20(12-15)29(32)33)8-10-19(22)28-25(31)23-13-16-4-2-3-5-21(16)35-23/h2-14H,1H3,(H,27,30)(H,28,31)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCJGUIBOPREHC-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 5
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N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

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